![molecular formula C15H10ClF2N3 B2364037 7-chloro-N-(2,5-difluorobenzyl)-4-quinazolinamine CAS No. 477870-06-7](/img/structure/B2364037.png)
7-chloro-N-(2,5-difluorobenzyl)-4-quinazolinamine
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Overview
Description
7-Chloro-N-(2,5-difluorobenzyl)-4-quinazolinamine is a chemical compound with the molecular formula C14H9ClF2N2S . It has an average mass of 310.750 Da and a monoisotopic mass of 310.014313 Da .
Molecular Structure Analysis
The systematic name for this compound is 7-Chloro-N-(2,5-difluorobenzyl)-1,3-benzothiazol-2-amine . The SMILES representation isc1cc2c (c (c1)Cl)sc (n2)NCc3cc (ccc3F)F
. The InChI representation is InChI=1S/C14H9ClF2N2S/c15-10-2-1-3-12-13(10)20-14 (19-12)18-7-8-6-9 (16)4-5-11 (8)17/h1-6H,7H2, (H,18,19)
. Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 429.4±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.5±3.0 kJ/mol . The flash point is 213.5±31.5 °C . The index of refraction is 1.696 . The molar refractivity is 79.6±0.3 cm3 . The polar surface area is 53 Å2 . The polarizability is 31.5±0.5 10-24cm3 . The surface tension is 57.6±3.0 dyne/cm . The molar volume is 206.8±3.0 cm3 .Scientific Research Applications
Anticancer Activity
This compound has garnered attention due to its potential as an anticancer agent. Researchers have designed and synthesized a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives to explore their inhibitory effects on Werner (WRN) helicase. WRN helicase plays a crucial role in DNA repair, and inhibiting it can selectively target cancer cells. Some key findings include:
In Vitro Antiproliferative Activity: Several derivatives demonstrated excellent inhibitory activity against cancer cell lines, including PC3, K562, and HeLa. Notably, compounds 6a, 8i, and 13a exhibited better antiproliferative activity against K562 cells than standard chemotherapeutic agents like paclitaxel and doxorubicin .
Chemical Synthesis and Characterization
- The compound has the chemical formula C₁₄H₉ClF₂N₂ and CAS number 477870-06-7. It can be synthesized through a structural optimization strategy .
Mechanism of Action
Target of Action
The primary target of 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, making it a potential target for anticancer agents .
Mode of Action
This compound interacts with the WRN helicase, inhibiting its function .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways related to DNA repair and replication . This includes the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . By inhibiting these pathways, the compound can potentially slow down the rapid growth of cancer cells .
Result of Action
The inhibition of WRN helicase by 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine can lead to the accumulation of DNA damage in cancer cells . This can slow down their growth and potentially lead to cell death . Some of these compounds have shown excellent inhibitory activity against different cancer cell lines .
properties
IUPAC Name |
7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N3/c16-10-1-3-12-14(6-10)20-8-21-15(12)19-7-9-5-11(17)2-4-13(9)18/h1-6,8H,7H2,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUKJQQTEJCGLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNC2=NC=NC3=C2C=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326771 |
Source
|
Record name | 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679164 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477870-06-7 |
Source
|
Record name | 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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